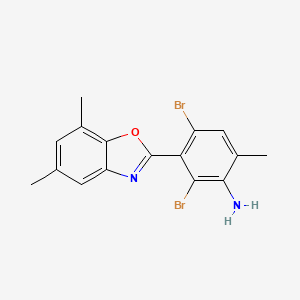
2,4-dibromo-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-6-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dibromo-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-6-methylaniline is a complex organic compound that features a benzoxazole ring substituted with bromine and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dibromo-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-6-methylaniline typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzoxazole Ring: This can be achieved through the cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative.
Methylation: Methyl groups can be introduced using methylating agents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production methods would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques like crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aniline or benzoxazole moieties.
Reduction: Reduction reactions could target the bromine atoms or the benzoxazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the brominated positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydroxide for nucleophilic substitution or aluminum chloride for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could introduce various functional groups.
Applications De Recherche Scientifique
2,4-dibromo-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-6-methylaniline could have several applications:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a fluorescent probe.
Medicine: Possible applications in drug development, particularly if it exhibits biological activity.
Industry: Use in the production of dyes, pigments, or other specialty chemicals.
Mécanisme D'action
The mechanism of action would depend on the specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors in the body. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-dibromo-6-methylaniline: Lacks the benzoxazole ring.
3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-6-methylaniline: Lacks the bromine atoms.
2,4-dibromo-3-(1,3-benzoxazol-2-yl)-6-methylaniline: Lacks the methyl groups on the benzoxazole ring.
Uniqueness
The unique combination of bromine, methyl groups, and the benzoxazole ring in 2,4-dibromo-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-6-methylaniline may confer specific chemical properties and reactivity that are not present in the similar compounds listed above.
Propriétés
Formule moléculaire |
C16H14Br2N2O |
|---|---|
Poids moléculaire |
410.10 g/mol |
Nom IUPAC |
2,4-dibromo-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-6-methylaniline |
InChI |
InChI=1S/C16H14Br2N2O/c1-7-4-9(3)15-11(5-7)20-16(21-15)12-10(17)6-8(2)14(19)13(12)18/h4-6H,19H2,1-3H3 |
Clé InChI |
JMVUOOZIIWCZIB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C(=C1)N=C(O2)C3=C(C=C(C(=C3Br)N)C)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,11-Dioxatricyclo[8.1.0.04,6]undecane](/img/structure/B13807121.png)

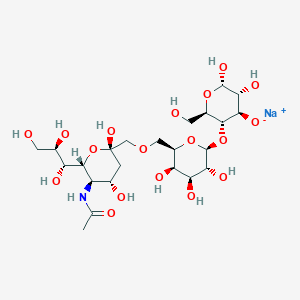

![(4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl)(octahydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride](/img/structure/B13807154.png)
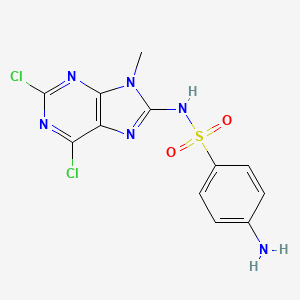

![2-[4-[n-Ethyl-N-(2-chloroethyl)amino]-2-methyl-phenylazo]-6-methylbenzothiazole](/img/structure/B13807172.png)
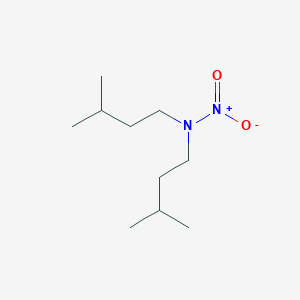

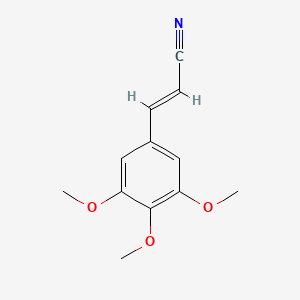
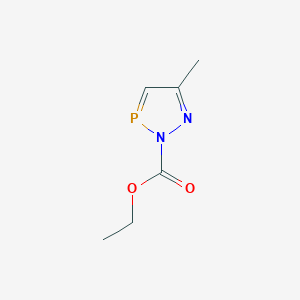
![N-[3-diazenyl-5-(diethylamino)-2-(3,5-dinitrothiophen-2-yl)phenyl]acetamide](/img/structure/B13807196.png)

